![molecular formula C12H11N5O5 B5888625 N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as AMPP, is a pyrazole-based compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These kinases are involved in various cellular processes, including cell cycle regulation and signal transduction.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its specificity for CDK2 and GSK-3β. This allows researchers to study the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation of using N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of CDK2 and GSK-3β based on the structure of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the effects of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide on other protein kinases and cellular processes. Additionally, the potential therapeutic applications of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in neurological disorders and cancer should be further explored.
Synthesis Methods
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves the reaction of 4-aminobenzoylhydrazide with 3-methoxy-4-nitrobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxylic acid in the presence of N,N-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. The purity of the compound can be improved through recrystallization using ethanol.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In biochemistry, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been used as a tool to study the regulation of protein kinases. In pharmacology, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5/c1-22-12-9(17(20)21)8(15-16-12)11(19)14-7-4-2-6(3-5-7)10(13)18/h2-5H,1H3,(H2,13,18)(H,14,19)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRHLBCFRXWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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